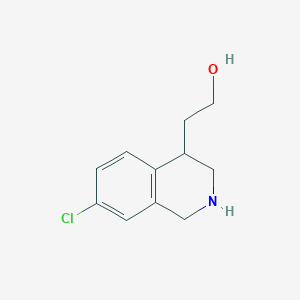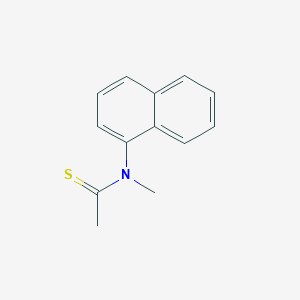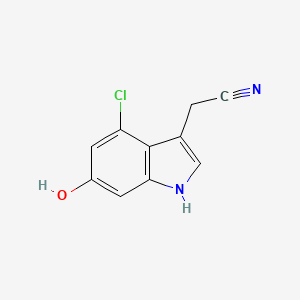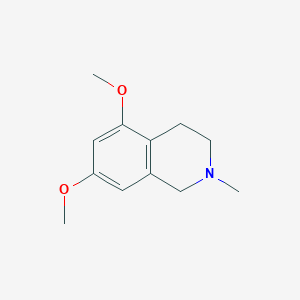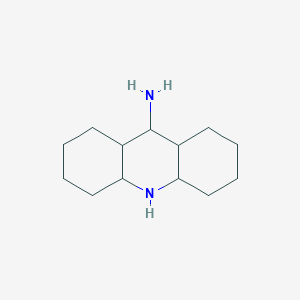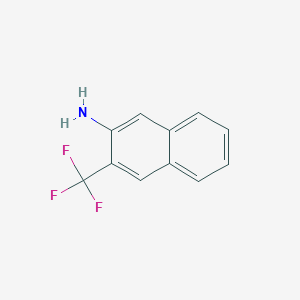
3-(Trifluoromethyl)naphthalen-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Trifluoromethyl)naphthalen-2-amine is an organic compound with the molecular formula C11H8F3N It is a derivative of naphthalene, where one of the hydrogen atoms is replaced by a trifluoromethyl group and another by an amine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Trifluoromethyl)naphthalen-2-amine can be achieved through several methods. One common approach involves the trifluoromethylation of naphthalen-2-amine. This can be done using reagents such as trifluoromethyl iodide (CF3I) in the presence of a base like potassium carbonate (K2CO3) under reflux conditions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods, such as continuous flow reactors that allow for better control over reaction conditions and higher yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
3-(Trifluoromethyl)naphthalen-2-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding naphthoquinones.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: Electrophilic substitution reactions can introduce other functional groups into the naphthalene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinones, while substitution reactions can produce halogenated or nitrated derivatives.
Scientific Research Applications
3-(Trifluoromethyl)naphthalen-2-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Mechanism of Action
The mechanism of action of 3-(Trifluoromethyl)naphthalen-2-amine involves its interaction with various molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with biological membranes and proteins. This can lead to the modulation of enzyme activity and receptor binding, influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
3-(Trifluoromethyl)aniline: Similar structure but with an aniline base.
2-(Trifluoromethyl)naphthalen-1-amine: Isomer with the trifluoromethyl group in a different position.
3-(Trifluoromethyl)phenylamine: Similar structure but with a phenyl base.
Uniqueness
3-(Trifluoromethyl)naphthalen-2-amine is unique due to the specific positioning of the trifluoromethyl and amine groups on the naphthalene ring. This configuration can result in distinct chemical reactivity and biological activity compared to its analogs .
Properties
Molecular Formula |
C11H8F3N |
|---|---|
Molecular Weight |
211.18 g/mol |
IUPAC Name |
3-(trifluoromethyl)naphthalen-2-amine |
InChI |
InChI=1S/C11H8F3N/c12-11(13,14)9-5-7-3-1-2-4-8(7)6-10(9)15/h1-6H,15H2 |
InChI Key |
HWGQOBLLCLYRDH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C(C(=CC2=C1)C(F)(F)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







